Cas no 2248396-67-8 (1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid)

1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid is a specialized organic compound with unique structural features. It exhibits potent biological activity and is widely utilized in medicinal chemistry for its versatile synthetic applications. The compound's imidazo[1,2-b]pyrazole core offers a robust platform for further functionalization, enabling the development of novel therapeutic agents. Its carboxylic acid group and methoxy carbonyl substituents provide excellent compatibility with various synthetic reactions, facilitating the synthesis of complex molecules.
1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid structure
2248396-67-8 structure
Product Name:1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid
CAS No:2248396-67-8
MF:C14H13N3O4
MW:287.270723104477
CID:5910225
PubChem ID:137941367
Update Time:2025-10-17

1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-3719489
    • 1-[(benzyloxy)carbonyl]-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid
    • 1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid
    • 2248396-67-8
    • Inchi: 1S/C14H13N3O4/c18-13(19)11-8-15-17-7-6-16(12(11)17)14(20)21-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,18,19)
    • InChI Key: GUOQZCHNWWXKFI-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1C2=C(C(=O)O)C=NN2CC1)=O

Computed Properties

  • Exact Mass: 287.09060590g/mol
  • Monoisotopic Mass: 287.09060590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 84.7Ų

1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid Pricemore >>

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1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid Related Literature

Additional information on 1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid

1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic Acid (CAS No. 2248396-67-8): A Comprehensive Overview

1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid (CAS No. 2248396-67-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazopyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The following overview delves into the chemical structure, synthesis methods, biological activities, and potential applications of this compound.

The chemical structure of 1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid is characterized by a central imidazopyrazole core with a phenylmethoxycarbonyl group attached at the 1-position and a carboxylic acid group at the 7-position. The imidazopyrazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The presence of the phenylmethoxycarbonyl group adds additional complexity and functionality to the molecule, potentially enhancing its pharmacological properties.

The synthesis of 1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid has been reported in several studies. One common approach involves the condensation of an appropriate pyrazole derivative with a phenyl chloroformate followed by cyclization to form the imidazopyrazole ring. This method typically yields high purity and good yields of the target compound. Recent advancements in synthetic methodologies have also explored green chemistry principles to minimize environmental impact and improve sustainability.

In terms of biological activities, 1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid has shown promising results in various preclinical studies. Research has demonstrated its potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, studies have indicated that this compound exhibits significant antiviral activity against several RNA viruses, including influenza and coronaviruses. These findings suggest that 1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid could be a valuable lead compound for the development of new antiviral therapies.

The anticancer potential of 1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid has also been investigated. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been reported to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer. These findings highlight the potential of 1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid as a candidate for further development in oncology.

To further understand the mechanism of action of 1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid, researchers have conducted molecular docking studies to identify potential protein targets. These studies have suggested that this compound may interact with specific enzymes or receptors involved in inflammatory and viral replication processes. Ongoing research aims to validate these targets through experimental approaches such as X-ray crystallography and surface plasmon resonance (SPR) assays.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid. Early phase I trials have shown promising results with good tolerability and pharmacokinetic profiles. However, more extensive studies are needed to fully assess its therapeutic potential across different indications.

In conclusion, 1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid (CAS No. 2248396-67-8) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and multifaceted biological effects make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanism of action and clinical utility, this compound holds significant promise for addressing unmet medical needs in areas such as inflammation, viral infections, and cancer.

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